molecular formula C12H12N2O4 B11718266 Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate CAS No. 2006277-89-8

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate

Katalognummer: B11718266
CAS-Nummer: 2006277-89-8
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: ASJAXLUGAJRHFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7) is an isoxazole derivative featuring a 3-pyridylmethyl-hydroxy substituent at the 3-position of the isoxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . Analytical characterization (e.g., NMR, HPLC, LC-MS) is standardized for quality control .

Eigenschaften

CAS-Nummer

2006277-89-8

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

ethyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)9-7-18-14-10(9)11(15)8-4-3-5-13-6-8/h3-7,11,15H,2H2,1H3

InChI-Schlüssel

ASJAXLUGAJRHFR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CON=C1C(C2=CN=CC=C2)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate differ in substituents on the aromatic ring, ester groups, or isoxazole positions. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (61149-51-7) C₁₂H₁₂N₂O₄ 248.24 3-Pyridyl, hydroxy, ethyl ester Pyridyl nitrogen enhances polarity and potential for coordination chemistry .
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate (2006277-85-4) C₁₃H₁₃NO₄ 247.25 Phenyl, hydroxy, ethyl ester Lacks pyridyl nitrogen; reduced polarity compared to 61149-51-7 .
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-98-9) C₁₃H₁₂ClNO₄ 281.69 4-Chlorophenyl, hydroxy, methyl ester Chlorine increases lipophilicity and molecular weight .
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-63-8) C₁₃H₁₂BrNO₄ 326.15 4-Bromophenyl, hydroxy, ethyl ester Bromine enhances steric bulk and electron-withdrawing effects .
Ethyl 2-isopropyloxazole-4-carboxylate (137267-49-3) C₉H₁₃NO₃ 183.21 2-Isopropyl, ethyl ester Isoxazole substitution at position 2; alkyl group increases lipophilicity .

Key Differences and Implications

Halogenated derivatives exhibit higher molecular weights and enhanced lipophilicity, which may influence bioavailability or membrane permeability in biological systems .

Ester Groups :

  • Ethyl esters (e.g., 61149-51-7, 2006277-63-8) generally have slower hydrolysis rates compared to methyl esters (e.g., 2006277-98-9), affecting metabolic stability in drug design .

Isoxazole Substitution Patterns :

  • Substitution at the 3-position (common in all analogs) versus 2-position (e.g., 137267-49-3) alters steric and electronic effects. The 2-isopropyl group in 137267-49-3 may hinder interactions at the 4-carboxylate site .

Biologische Aktivität

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features an isoxazole core, characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a hydroxy group attached to a pyridine ring. Its molecular formula is C13_{13}H12_{12}N2_2O3_3, and it has a molecular weight of 250.21 g/mol. The presence of the hydroxy group and the pyridine moiety significantly influences its interaction with biological targets.

Histone Deacetylase Inhibition

Research indicates that Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate acts as an HDAC inhibitor. HDACs play a crucial role in epigenetic regulation by modifying histones, which in turn affects gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, promoting apoptosis in cancer cells and potentially offering therapeutic benefits in cancer treatment.

Table 1: Comparison of HDAC Inhibitors

Compound NameStructureNotable Activity
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylateStructureHDAC inhibitor
Valproic AcidStructureAntiepileptic, HDAC inhibitor
Trichostatin AStructureAnticancer, HDAC inhibitor

The mechanism by which Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate exerts its biological effects involves binding to the active site of HDAC enzymes. This binding alters the acetylation state of histones, leading to changes in chromatin structure and gene expression profiles. Studies have shown that this compound can inhibit multiple isoforms of HDACs, suggesting broad applicability in therapeutic contexts.

Case Studies

  • Cancer Cell Studies : In vitro studies have demonstrated that Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate induces apoptosis in various cancer cell lines through its action on HDACs. For instance, treatment with this compound resulted in significant cell death in breast cancer cell lines compared to untreated controls.
  • Antimicrobial Activity : Preliminary investigations also suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria . Further studies are needed to elucidate its full spectrum of antimicrobial activity.

Synthesis Methods

The synthesis of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate can be achieved through several methodologies:

  • Condensation Reactions : Utilizing pyridine derivatives and isoxazole precursors under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by using microwave irradiation to promote reactions between hydroxymethylated pyridine derivatives and isoxazoles .

Q & A

Q. What are the primary synthetic routes for Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization or condensation reactions. A common approach involves the reaction of propargylic derivatives (e.g., propargylic N-hydroxycarbamates) with nitrile oxides catalyzed by transition metals like copper(I) or ruthenium(II) under mild conditions (40–80°C, 6–24 hours). For example, describes analogous isoxazole syntheses using alkynes and nitrile oxides, yielding derivatives with >60% efficiency . Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10 mol%), and stoichiometric ratios of precursors. Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the isoxazole core and substituent positions. For example, in , ethyl 3-(10-chloro-9-anthryl)-5-substituted isoxazoles were characterized via ¹H-NMR chemical shifts (δ 7.8–5.1 ppm for aromatic protons) and coupling constants . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis.

Q. How does the hydroxy(3-pyridyl)methyl group influence the compound’s physicochemical properties?

The 3-pyridyl moiety enhances water solubility via hydrogen bonding, while the hydroxy group introduces chirality, requiring enantiomeric resolution (e.g., chiral HPLC or enzymatic methods). highlights similar compounds where nitro or chlorophenyl substituents alter logP values by 1–2 units, impacting bioavailability . Computational tools like COSMO-RS predict solubility and partition coefficients, which guide formulation for biological assays.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from differences in assay conditions (pH, ionic strength) or compound purity. For example, notes that impurities in ethyl pyrrole-carboxylate derivatives skewed IC₅₀ values by >50% . Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines).
  • Batch Consistency : Ensure ≥95% purity via LC-MS and elemental analysis.
  • Positive Controls : Compare with reference compounds (e.g., cisplatin for cytotoxicity).

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

The compound’s isoxazole and pyridyl groups exhibit strong binding to kinase ATP pockets or GPCRs. demonstrates analogous oxadiazole-carboxylates binding human serum albumin with ΔG = −8.2 kcal/mol via hydrophobic and π-π interactions . Steps include:

Target Selection : Use databases like PDB or AlphaFold (e.g., EGFR kinase: PDB 1M17).

Docking : Software like AutoDock Vina or Schrödinger Glide.

MD Simulations : GROMACS or AMBER for stability analysis (50–100 ns trajectories).
Validation via SPR or ITC binding assays is critical.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis faces racemization risks during esterification or cyclization. describes a pilot-scale reaction (50 g) of a similar isoxazole derivative, where elevated temperatures (>100°C) caused 15% racemization . Solutions include:

  • Low-Temperature Protocols : Maintain reactions at ≤80°C.
  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric induction (≥90% ee).
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress.

Methodological Guidance Tables

Q. Table 1: Optimization of Synthesis Conditions

ParameterTypical RangeImpact on YieldReference
Catalyst (CuI)5–10 mol%↑ Yield by 20%
Solvent (EtOH)Reflux (78°C)Optimal polarity
Reaction Time12–18 hoursPrevents byproducts

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureExample ValueReference
¹H-NMRIsoxazole C-H protonsδ 6.2–6.5 ppm
HRMSMolecular ion ([M+H]⁺)m/z 307.1052
IREster C=O stretch1704 cm⁻¹

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.